![molecular formula C9H8N4O B1334445 1-[3-(1H-tetrazol-1-yl)phenyl]ethanone CAS No. 125620-15-7](/img/structure/B1334445.png)

1-[3-(1H-tetrazol-1-yl)phenyl]ethanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

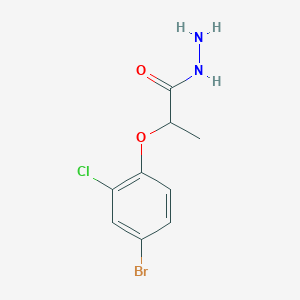

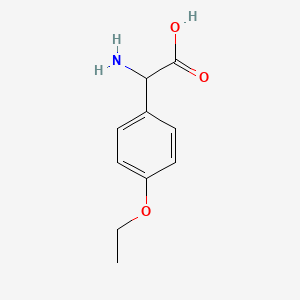

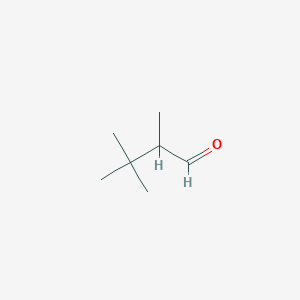

1-[3-(1H-Tetrazol-1-yl)phenyl]ethanone is a chemical compound with the CAS Number: 125620-15-7 and a linear formula of C9H8N4O . Its molecular weight is 188.19 .

Molecular Structure Analysis

The InChI code for 1-[3-(1H-tetrazol-1-yl)phenyl]ethanone is 1S/C9H8N4O/c1-7(14)8-3-2-4-9(5-8)13-6-10-11-12-13/h2-6H,1H3 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis

The compound has a molecular weight of 188.19 . Further physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the retrieved resources.Wissenschaftliche Forschungsanwendungen

Pharmacological Activities

Tetrazoles, including the compound , are known for their broad range of pharmacological activities. They have been studied for their potential as anti-inflammatory, analgesic, and antibacterial agents. For instance, a study has synthesized and evaluated (1H-tetrazol-1-yl) pyridine derivatives for these activities .

Antioxidant Properties

The antioxidant potential of tetrazole derivatives is also a significant area of research. These compounds are evaluated for their ability to scavenge free radicals and protect against oxidative stress .

Antifungal Applications

Tetrazole-containing compounds have been synthesized and characterized for their antifungal properties. They are tested against various fungal strains to assess their effectiveness in inhibiting fungal growth .

Anti-inflammatory Action

Some tetrazole derivatives have demonstrated mild to powerful anti-inflammatory action, which is crucial in the treatment of various inflammatory diseases .

Apoptosis Induction in Cancer Cells

Certain tetrazole derivatives have been designed and synthesized to induce apoptosis in cancer cells. Detailed biological studies have been conducted to understand their mechanism of action in cancer treatment .

Eco-friendly Synthesis

The synthesis of tetrazole derivatives can be approached using eco-friendly methods. This includes using water as a solvent, moderate conditions, and non-toxic materials to achieve good yields with low environmental impact .

Wirkmechanismus

Target of Action

The primary targets of 1-[3-(1H-tetrazol-1-yl)phenyl]ethanone are currently unknown

Mode of Action

It’s known that the tetrazole group can form hydrogen bonds with its target, which could influence the compound’s interaction with its targets .

Biochemical Pathways

Without specific information on the compound’s targets, it’s challenging to summarize the affected biochemical pathways and their downstream effects

Eigenschaften

IUPAC Name |

1-[3-(tetrazol-1-yl)phenyl]ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N4O/c1-7(14)8-3-2-4-9(5-8)13-6-10-11-12-13/h2-6H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWLGWHRYGSCBPO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)N2C=NN=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90397476 |

Source

|

| Record name | 1-[3-(1H-tetrazol-1-yl)phenyl]ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90397476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[3-(1H-tetrazol-1-yl)phenyl]ethanone | |

CAS RN |

125620-15-7 |

Source

|

| Record name | 1-[3-(1H-tetrazol-1-yl)phenyl]ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90397476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[1-(Methylthio)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1334398.png)

![2-chloro-N-[7-(2-furyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]acetamide](/img/structure/B1334401.png)